3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
3a,6a-bis(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6N2/c9-7(10,11)5-1-15-3-6(5,4-16-2-5)8(12,13)14/h15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCZSLMKIQFPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CNCC2(CN1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3 + 2] Cycloaddition with Trifluoromethyl-Substituted Dipolarophiles
This method employs benzothiazolium salts and electron-deficient olefins bearing trifluoromethyl groups.
Key Steps:
- Precursor Preparation : Benzothiazolium salts (e.g., 1a ) are generated via alkylation of benzothiazole derivatives.
- Cycloaddition Reaction : The in situ-generated N-ylide reacts with trifluoromethyl-substituted maleimides or oxindoles under basic conditions.
Example Reaction (from):
| Component | Details |
|---|---|
| Benzothiazolium salt | 1a (0.15 mmol, 1.5 equiv) |
| Trifluoroethylidene oxindole | 4a (0.1 mmol, 1.0 equiv) |
| Base | Na₂CO₃ (0.15 mmol, 1.5 equiv) |
| Solvent | Dichloromethane (DCM, 1.0 mL) |
| Conditions | Room temperature, 20 hours |
| Yield | 95% (product 5aa ) |
Data Highlights:
- Scope : Reactions tolerate meta- and para-substituted trifluoromethyl dipolarophiles (e.g., 4b–4h ), yielding spiro-pyrrolidines in 70–95% efficiency.
- Scalability : A 3.0 mmol scale reaction with N-phenylmaleimide (2a ) in toluene afforded 3aa in 85% yield.
Multicomponent Reactions in Subcritical Water
Subcritical water serves as a green solvent for synthesizing octahydropyrrolo[3,4-c]pyrrole derivatives.
Protocol (from):
| Parameter | Details |
|---|---|
| Reactants | Benzothiazolium salt (1 mmol), α-haloketone (1.2 mmol) |
| Solvent | Ultra-pure water (75 mL) |
| Pressure | 30 bar (N₂) |
| Temperature | 130°C |
| Time | 2 hours |
| Yield | 74–91% (products 4a–j ) |
Advantages:
- Eliminates toxic organic solvents.
- Reduces reaction time compared to conventional methods (e.g., acetone reflux for 18 hours).
Azomethine Ylide Cycloaddition with Bis(trifluoromethyl) Acetylene
This approach utilizes nonstabilized azomethine ylides and bis(trifluoromethyl) acetylene.
Reaction Setup:
| Component | Details |
|---|---|
| Azomethine ylide precursor | 1 (2.0 equiv) |
| Bis(trifluoromethyl) acetylene | 1.0 equiv |
| Catalyst | TFA (0.2 equiv) |
| Solvent | CH₂Cl₂ |
| Conditions | −40°C to +20°C, 12 hours |
| Yield | 82% (product 18a ) |
Key Features:
- High regioselectivity due to electron-withdrawing trifluoromethyl groups.
- Compatible with LiF or TFA catalysis.
Comparative Analysis of Methods
| Method | Yield Range | Reaction Time | Scalability | Green Chemistry Compatibility |
|---|---|---|---|---|
| [3 + 2] Cycloaddition | 70–95% | 20–24 hours | High | Moderate |
| Subcritical Water | 74–91% | 2 hours | Moderate | High |
| Azomethine Ylide Route | 82% | 12 hours | Low | Low |
Structural Confirmation
- X-ray Crystallography : Single-crystal analysis (CCDC 2193494) confirmed the bicyclic framework and stereochemistry of 3aa .
- Spectroscopy : $$^1$$H/$$^13$$C NMR and HRMS data validated trifluoromethyl integration (e.g., δ ~124.5 ppm for CF₃ in $$^13$$C NMR).
Challenges and Optimizations
- Trifluoromethyl Steric Effects : Bulky CF₃ groups necessitate longer reaction times or elevated temperatures.
- Purification : Chromatography (petroleum ether/EtOAc) is critical due to polar byproducts.
Chemical Reactions Analysis
Types of Reactions: 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of octahydropyrrolo compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. The trifluoromethyl groups are believed to enhance the binding affinity of these compounds to target proteins, making them potential candidates for cancer therapeutics .
Retinol Binding Protein Inhibition
A notable application of 3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is as an antagonist of retinol-binding protein 4 (RBP4). This action impedes the ocular uptake of retinol, which is crucial in the treatment of diseases such as age-related macular degeneration and Stargardt disease. The compound has shown promise in reducing cytotoxic effects associated with excessive retinol accumulation in retinal cells .
Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance their thermal stability and chemical resistance. Research into polymers containing octahydropyrrolo structures suggests potential applications in coatings and materials that require durability under harsh conditions. These polymers may find applications in aerospace and automotive industries due to their lightweight yet robust nature .
Environmental Remediation
Compounds like this compound can be studied for their potential use in environmental remediation processes. Their unique chemical properties allow them to interact with pollutants, potentially aiding in the degradation or immobilization of hazardous substances in contaminated environments. This application is crucial for developing sustainable methods for cleaning up polluted sites .
Case Studies
Mechanism of Action
The mechanism of action of 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
- Trifluoromethyl vs. Hydrophilic Groups: The presence of dual -CF₃ groups in the target compound distinguishes it from analogs like [6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol, which has a polar -CH₂OH group. This difference likely enhances the target compound’s membrane permeability compared to hydroxyl-containing analogs .
- In contrast, the cyclopropyl-substituted derivative (C₁₁H₂₀N₂) introduces conformational rigidity, which may impact receptor binding .
Key Findings :
Key Insights :
- Antimicrobial vs. Neurological Applications : Derivatives like 3a-b and 4a-j exhibit moderate antimicrobial activity, whereas disubstituted analogs (e.g., orexin modulators) target neurological disorders . The target compound’s trifluoromethyl groups may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
- Structure-Activity Relationship (SAR) : The -CF₃ groups’ electron-withdrawing nature could stabilize receptor-ligand interactions in orexin modulation, contrasting with the antimicrobial thiourea derivatives’ mechanism .
Biological Activity
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is a novel compound that has garnered interest due to its potential biological activities. This compound belongs to the class of pyrrole derivatives, which are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.
- Chemical Formula : C8H11ClF6N2
- Molecular Weight : 284.63 g/mol
- CAS Number : 2639443-55-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class can modulate signaling pathways involved in cell proliferation and apoptosis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its bioavailability.
Anticancer Activity
Studies have shown that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines using resazurin assays. Results indicated a dose-dependent inhibition of cell viability, suggesting strong anticancer potential.
- Mechanism : The apoptotic effect was evaluated using caspase assays, revealing that the compound induces apoptosis in cancer cells through intrinsic pathways.
Antiviral Activity
Pyrrole derivatives have also been explored for their antiviral properties:
- CCR5 Antagonism : The compound has shown efficacy as a CCR5 antagonist, which is crucial for HIV entry into host cells. This suggests potential applications in treating HIV/AIDS by preventing viral replication.
- Inflammatory Diseases : In vivo studies indicated that the compound could reduce inflammation markers, supporting its use in managing diseases associated with chronic inflammation.
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against several pathogens:
- Inhibition Studies : In vitro testing demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria.
- SAR Analysis : Structure-activity relationship (SAR) studies highlighted that modifications to the pyrrole ring significantly influence antimicrobial potency.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Cytotoxicity Assay | Demonstrated significant inhibition of HepG-2 and EACC cell lines at concentrations of 100 µg/mL and above. |
| Apoptosis Induction | Caspase assay results indicated enhanced apoptosis in treated cells compared to controls. |
| Antiviral Testing | Showed effective inhibition of HIV entry through CCR5 antagonism in cellular models. |
| Antimicrobial Testing | Effective against Staphylococcus aureus and other pathogens with MIC values ranging from 10 to 50 µg/mL. |
Q & A
Q. What are the recommended synthetic routes and purification methods for 3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole?
The synthesis typically involves cyclization of pyrrolidine precursors followed by trifluoromethylation. A key intermediate is the octahydropyrrolo[3,4-c]pyrrole scaffold, which undergoes regioselective bis(trifluoromethyl) functionalization using fluorinating agents like (CF₃)₂Hg or CF₃I under controlled conditions . Purification often employs column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from polar aprotic solvents (e.g., DMF/water). Purity is confirmed via HPLC (>98%) and elemental analysis.
Q. How is the stereochemistry and structural conformation of this compound validated?
X-ray crystallography is the gold standard for confirming stereochemistry (e.g., the cis-configuration of trifluoromethyl groups at 3a and 6a positions). For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 11.6168 Å, b = 12.7385 Å, and c = 21.2429 Å have been reported . NMR analysis (¹H, ¹³C, ¹⁹F) further corroborates structure:
Q. What in vitro pharmacological assays are used to evaluate its activity?
The compound is screened for orexin receptor (OX₁R/OX₂R) antagonism due to its structural similarity to clinical candidates like daridorexant. Assays include:
- Calcium flux assays in HEK293 cells expressing recombinant OX₁R/OX₂R (IC₅₀ values: 2–10 nM for OX₂R) .
- Radioligand binding (³H-SB-674042 displacement) to measure receptor affinity (Kᵢ < 5 nM for OX₂R) .
- Functional selectivity is assessed via ERK phosphorylation or β-arrestin recruitment assays .
Advanced Research Questions
Q. How do substituent modifications impact orexin receptor selectivity?
Structure-activity relationship (SAR) studies reveal that:
- The trifluoromethyl groups at 3a/6a positions enhance OX₂R selectivity by 50-fold over OX₁R due to hydrophobic interactions with Val²⁹⁸ and Ile³²⁶ in the receptor pocket .
- Replacing the pyrrolo-pyrrole core with a piperazine scaffold reduces potency (IC₅₀ > 100 nM), emphasizing the importance of the bicyclic framework .
| Substituent | OX₂R IC₅₀ (nM) | OX₁R IC₅₀ (nM) | Selectivity (OX₂R/OX₁R) |
|---|---|---|---|
| CF₃ at 3a/6a | 2.1 | 105 | 50 |
| CH₃ at 3a/6a | 28 | 320 | 11 |
| H at 3a/6a | >1000 | >1000 | — |
Q. What computational strategies optimize its pharmacokinetic (PK) profile?
- Molecular docking (AutoDock Vina) predicts binding poses in OX₂R, guiding substituent design to reduce CYP3A4 metabolism .
- Physicochemical optimization : LogP (2.8–3.2) and polar surface area (45–55 Ų) are tuned to balance blood-brain barrier permeability and solubility .
- Metabolic stability : Liver microsome assays (human/rat) identify vulnerable sites (e.g., oxidation at pyrrolidine N-atoms), mitigated by methyl or fluorine substitutions .
Q. How are contradictions in receptor binding data resolved?
Discrepancies between binding affinity (Kᵢ) and functional potency (IC₅₀) often arise from assay conditions:
- Radioligand vs. functional assays : Differences in buffer composition (e.g., GTPγS in binding assays) alter receptor conformational states .
- Cell-line variability : HEK293 vs. CHO cells exhibit divergent G-protein coupling efficiencies, affecting IC₅₀ values .
- Orthosteric vs. allosteric effects : Negative cooperativity with endogenous orexin-A may explain reduced efficacy in native tissue assays .
Q. What methodologies assess its toxicity and DMPK properties?
Q. How is this compound applied in non-pharmacological research (e.g., materials science)?
Derivatives with pyrrolo[3,4-c]pyrrole cores are used as organic pigments (e.g., DPP Red 254) due to high thermal stability (decomposition >300°C) and UV-Vis absorbance (λmax = 520 nm) . Spectroscopic methods (FTIR, Raman) and X-ray diffraction confirm π-π stacking in crystalline phases, critical for pigment performance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
